1-(4-Fluorobencil)piperidin-4-amina

Descripción general

Descripción

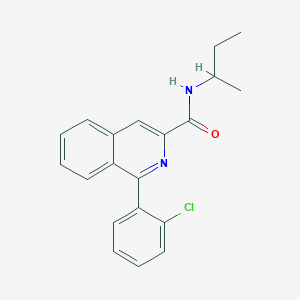

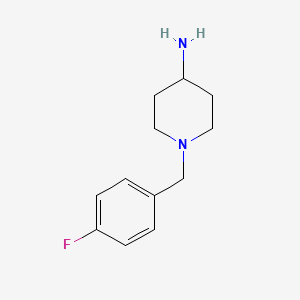

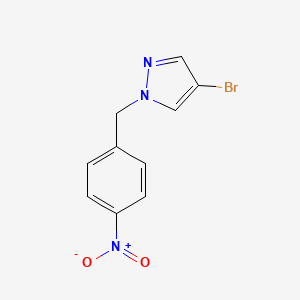

“1-(4-Fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 203.28300 . The compound is of interest due to its unique biochemical properties .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)piperidin-4-amine” consists of a piperidine ring attached to a fluorobenzyl group . The exact mass of the compound is 203.14200 .Chemical Reactions Analysis

The compound has been evaluated in studies for its inhibitory effects. For instance, one study revealed that certain compounds act as non-competitive inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorobenzyl)piperidin-4-amine” include a molecular weight of 203.28300 and a molecular formula of C12H17N3 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Actividad Antimalárica

1-(4-Fluorobencil)piperidin-4-amina: se ha investigado por su potencial antimalárico. En un estudio que evalúa piperidinas sintéticas estructuralmente simples, este compuesto demostró alta selectividad contra cepas resistentes de Plasmodium falciparum . El grupo hidroxilo en C-7’ en los análogos alcohólicos contribuye significativamente a su actividad antiplasmódica. Una exploración más profunda y estudios in vivo pueden revelar importantes pistas antimaláricas.

Estudios de Unión de Radioligandos

Los investigadores utilizan piperidinas como radioligandos para estudiar los sitios de unión de los receptores. El etiquetado de this compound con un isótopo radiactivo podría proporcionar información sobre la distribución y función de los receptores.

Piperidinas sintéticas estructuralmente simples 1, 4-disustituidas con alta selectividad para Plasmodium falciparum resistente

Direcciones Futuras

The compound has potential for further exploration. For instance, one study suggested that the hydroxyl group at C-7’ in alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Fluorobenzyl)piperidin-4-amine is the Plasmodium falciparum parasite, which is responsible for causing malaria . The compound has shown high selectivity for resistant strains of this parasite .

Mode of Action

It has been observed that the compound inhibits the growth of the plasmodium falciparum parasite . This suggests that it may interact with key biological targets within the parasite, disrupting its life cycle and preventing it from proliferating.

Result of Action

The primary result of the action of 1-(4-Fluorobenzyl)piperidin-4-amine is the inhibition of the growth of the Plasmodium falciparum parasite . This leads to a reduction in the severity of malaria symptoms in the host. The compound has shown high activity against the parasite, with IC50 values between 1 and 5 μg/mL .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIHULMCWJRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92539-14-5 | |

| Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

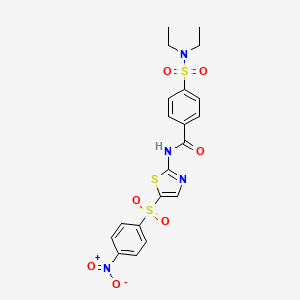

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

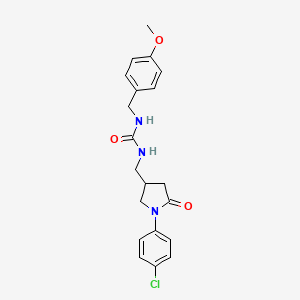

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)